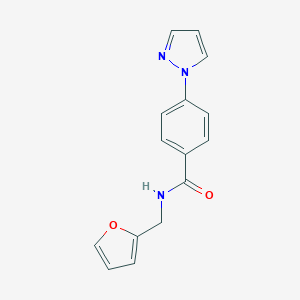![molecular formula C19H20BrN3O4 B230140 2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B230140.png)
2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone is a complex organic compound that features a bromophenoxy group and a nitrobenzyl-substituted piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Synthesis of the Nitrobenzyl Piperazine: This step involves the reaction of 3-nitrobenzyl chloride with piperazine to form the nitrobenzyl-substituted piperazine.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the nitrobenzyl piperazine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The bromophenoxy group can participate in nucleophilic substitution reactions.
Substitution: The piperazine ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction of Nitro Group: 2-(4-Bromophenoxy)-1-[4-(3-aminobenzyl)piperazin-1-yl]ethanone.
Substitution of Bromophenoxy Group: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used in studies to understand the interaction of piperazine derivatives with biological targets.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromophenoxy and nitrobenzyl groups could play a role in binding to specific molecular targets, while the piperazine ring could influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromophenoxy)-1-[4-(3-aminobenzyl)piperazin-1-yl]ethanone: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the bromophenoxy group and the nitrobenzyl-substituted piperazine makes 2-(4-Bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone unique. These functional groups can impart specific chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H20BrN3O4 |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20BrN3O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26/h1-7,12H,8-11,13-14H2 |
Clé InChI |
SYGCHPKSHHVZHF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)



![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
